Methyl 2-(5-methylpyridin-3-yl)propanoate
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Overview
Description
Methyl 2-(5-methylpyridin-3-yl)propanoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-methylpyridin-3-yl)propanoate can be synthesized through various synthetic routes. One common method involves the esterification of 5-methylnicotinic acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
Methyl 2-(5-methylpyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(5-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Another ester derivative of nicotinic acid, used in similar applications.
Ethyl 2-(5-methylpyridin-3-yl)propanoate: An ethyl ester analog with similar chemical properties.
Methyl 2-(3-pyridyl)propanoate: A structural isomer with the pyridine ring in a different position.
Uniqueness
Methyl 2-(5-methylpyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(5-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-9(6-11-5-7)8(2)10(12)13-3/h4-6,8H,1-3H3 |
InChI Key |
BQIZZVATPPLOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C)C(=O)OC |
Origin of Product |
United States |
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